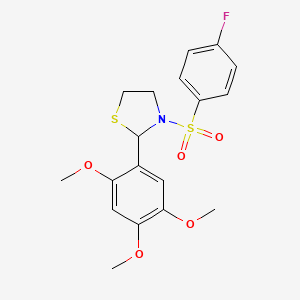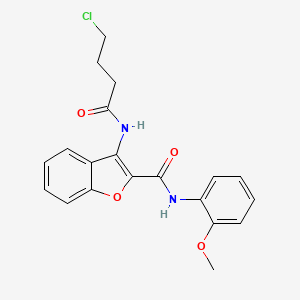![molecular formula C21H12ClF3N2OS B2396302 N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 303147-33-3](/img/structure/B2396302.png)
N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide” is a chemical compound with the CAS number 303147-33-3 . It is also known as Benzamide, N-[2-[(4-chlorophenyl)thio]-5-cyanophenyl]-3-(trifluoromethyl) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight, density, boiling point, and melting point, are not explicitly provided in the search results .Scientific Research Applications
Synthesis and Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. The synthesis involved esterification, hydrazination, salt formation, and cyclization. One of the intermediates, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, was converted into sulfonyl chloride, which then led to the title sulfonamides. Notably, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity .
Antiviral Properties
The compound’s antiviral potential is particularly interesting. It inhibits respiratory syncytial virus (RSV) replication and associated inflammatory responses. These findings suggest its relevance in combating viral infections .
Agricultural Applications
Sulfonamide derivatives have been explored for potential agricultural use. While this compound’s specific herbicidal properties are not mentioned, it belongs to a class of molecules with promising applications in crop protection .
Other Bioactivities
Certain 1,3,4-thiadiazoles, including this compound, have displayed diverse bioactivities. These include anticonvulsant effects and antibacterial properties. Researchers continue to investigate its potential in various contexts .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanyl-5-cyanophenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2OS/c22-16-5-7-17(8-6-16)29-19-9-4-13(12-26)10-18(19)27-20(28)14-2-1-3-15(11-14)21(23,24)25/h1-11H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQUXEXNJYOSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2396221.png)


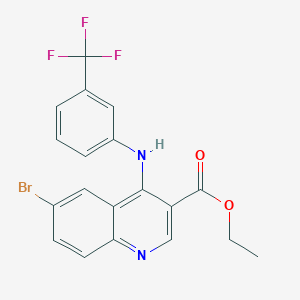
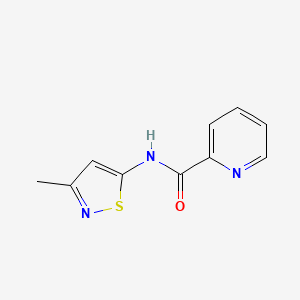
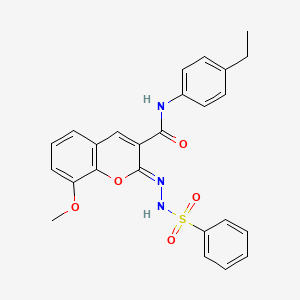
![4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2396232.png)
![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2396235.png)
![N-(2-furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2396236.png)
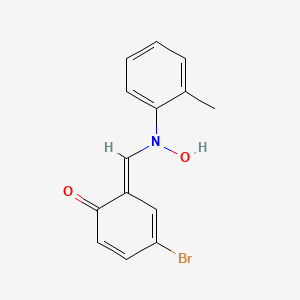
![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)
![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)
